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Introduction

Bezisterim (also known as NE3107) is an orally administered, blood-brain barrier-permeable

small molecule being investigated for its anti-inflammatory and insulin-sensitizing properties.[1]

[2] Developed by BioVie Inc., Bezisterim is a synthetic analogue of androstenetriol that

selectively modulates inflammatory pathways without causing immunosuppression.[2][3][4] Its

primary mechanism of action involves the inhibition of the extracellular signal-regulated kinase

(ERK) and subsequent downregulation of the nuclear factor-κB (NF-κB) inflammatory signaling

cascade.[1][5] This targeted approach aims to reduce the production of pro-inflammatory

cytokines such as Tumor Necrosis Factor-alpha (TNF-α), which are implicated in the

pathophysiology of various neurodegenerative and metabolic diseases.[1][3] Initial studies

have explored its potential therapeutic applications in Alzheimer's disease (AD), Parkinson's

disease (PD), and Long COVID.[4][5] This technical guide provides a comprehensive summary

of the safety and tolerability profile of Bezisterim based on data from these initial studies.

Mechanism of Action: Modulation of Inflammatory
Signaling
Bezisterim exerts its anti-inflammatory effects by binding to ERK1/2.[6] This interaction

selectively inhibits inflammation-driven signaling pathways that lead to the activation of NF-κB,

a key transcription factor for pro-inflammatory mediators.[1][5] By preventing the

phosphorylation of ERK in response to inflammatory stimuli, Bezisterim effectively reduces the
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downstream production of TNF-α and other inflammatory cytokines, thereby mitigating chronic

inflammation while preserving the homeostatic functions of these pathways.[1]
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Figure 1: Simplified signaling pathway of Bezisterim's anti-inflammatory action.

Clinical Safety and Tolerability Data
Clinical trials in various indications have consistently demonstrated a favorable safety and

tolerability profile for Bezisterim.[3][4][7] Most adverse events reported have been mild to

moderate in severity, with no serious adverse events attributed to the drug in early phase

studies.[8]

Phase 3 Study in Alzheimer's Disease (NCT04669028)
A pivotal Phase 3, randomized, double-blind, placebo-controlled trial provided significant safety

data for Bezisterim in a population of participants with mild-to-moderate probable Alzheimer's

disease.[6] The study evaluated a 20 mg twice-daily (BID) dose of Bezisterim over a 30-week

treatment period.[6] The data below summarizes treatment-emergent adverse events (TEAEs)

from the per-protocol population.

Table 1: Summary of Treatment-Emergent Adverse Events (TEAEs) in Phase 3 AD Study (Per-

Protocol Population)

Adverse Event Category
Bezisterim (20 mg BID)

(n=24)
Placebo (n=33)

Participants with any TEAE 15 (62.5%) 24 (72.7%)

Participants with Treatment-

Related TEAEs
3 (12.5%) 6 (18.2%)

Most Common TEAEs (≥2

participants)

Headache 3 (12.5%) 0 (0%)

Data sourced from an exploratory analysis of the NCT04669028 trial.[6]

As shown, the overall incidence of TEAEs was lower in the Bezisterim group compared to the

placebo group.[6] Headache was the only adverse event that occurred with a frequency of 5%
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or greater in the Bezisterim group and was more common than in the placebo group.[6]

Importantly, the rate of treatment-related TEAEs was also lower for participants receiving

Bezisterim.[6]

Phase 1/2 and Phase 2 Studies in Parkinson's Disease
Initial studies in Parkinson's disease patients have also supported Bezisterim's safety. A Phase

1/2 trial (NCT05083260) assessed the safety, tolerability, and pharmacokinetics of Bezisterim
in patients receiving levodopa/carbidopa.[5] The results indicated that Bezisterim was well-

tolerated and did not adversely affect the pharmacokinetic profile of levodopa/carbidopa.[5] A

subsequent Phase 2 study (NCT05083260) showed no drug-related adverse events.[7][9]

Experimental Protocols
Detailed methodologies are crucial for the interpretation of safety and tolerability data. The

following section outlines the protocols for key initial studies of Bezisterim.

Protocol: Phase 3 Alzheimer's Disease Trial
(NCT04669028)

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group

study.[6]

Participant Population: Individuals with mild-to-moderate probable Alzheimer's disease.[6]

Intervention: Participants were randomly assigned on a 1:1 basis to receive either

Bezisterim (20 mg) or a matching placebo.[6]

Dosing Regimen: Oral administration, twice daily (BID) for a duration of 30 weeks.[6]

Safety Assessments: The primary safety and tolerability endpoints were monitored through

the incidence of TEAEs, serious adverse events (SAEs), physical examinations, vital signs,

and clinical laboratory tests throughout the study and a 4-week follow-up period.[6]
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Figure 2: Workflow for the Phase 3 Alzheimer's Disease clinical trial (NCT04669028).

Protocol: Phase 2 Parkinson's Disease Trial (SUNRISE-
PD)

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[5]

Participant Population: Patients diagnosed with early Parkinson's disease who have had

minimal exposure to levodopa/carbidopa.[5]

Intervention: Approximately 60 participants randomized 1:1 to receive either Bezisterim (20

mg) or a matching placebo.[5]

Dosing Regimen: Oral administration, twice daily (BID).[5]

Primary Endpoint: The primary endpoint focuses on efficacy, specifically the change in the

Movement Disorder Society Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part

III score at week 12.[5]

Safety Assessments: Safety and tolerability are monitored throughout the trial via standard

clinical and laboratory assessments.

Summary and Conclusion
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The initial clinical development program for Bezisterim (NE3107) has established a favorable

safety and tolerability profile across studies in Alzheimer's disease and Parkinson's disease.[3]

[7] Data from a Phase 3 trial in AD showed a lower incidence of treatment-emergent adverse

events compared to placebo, with headache being the most notable mild adverse event.[6]

Furthermore, studies in PD have indicated good tolerability and a low risk of drug-drug

interactions with standard-of-care medications like levodopa.[5] The compound's targeted, non-

immunosuppressive mechanism of action likely contributes to this safety profile.[3][8] Ongoing

and future studies, including a Phase 2 trial in Long COVID, will further elucidate the long-term

safety of Bezisterim in diverse patient populations.[4]
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bezisterim-in-initial-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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